molecular formula C18H16Cl3N3OS2 B2575038 {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide CAS No. 344271-72-3

{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide

Cat. No.: B2575038
CAS No.: 344271-72-3
M. Wt: 460.82
InChI Key: QOKXBHZYAFQESF-UHFFFAOYSA-N
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Description

{5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide is a synthetically designed organic compound featuring a 1,2,4-triazole core, a 4-chlorobenzylsulfanyl moiety, and a 2,6-dichlorobenzyl sulfoxide group. This specific molecular architecture, incorporating both sulfur and nitrogen-containing heterocycles, is of significant interest in advanced medicinal chemistry and drug discovery research. Compounds based on the 1,2,4-triazole scaffold are extensively investigated for their potential as enzyme inhibitors . In particular, structurally similar adamantyl-1,2,4-triazoles have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for conditions like type 2 diabetes, obesity, and metabolic syndrome . Furthermore, the sulfoxide functional group present in this reagent is a key pharmacophore found in various bioactive molecules and is also known to be a metabolite or environmental transformation product of certain pharmaceuticals and agrochemicals . The presence of a sulfonyl group can significantly influence a molecule's electronic properties, binding conformation, and intermolecular interactions, as revealed through techniques like Hirshfeld surface analysis and density functional theory (DFT) calculations on related compounds . This reagent is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3OS2/c1-24-17(11-27(25)10-14-15(20)3-2-4-16(14)21)22-23-18(24)26-9-12-5-7-13(19)8-6-12/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKXBHZYAFQESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CS(=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide is a derivative of triazole known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a triazole ring that contributes to its biological activity. The presence of the chlorobenzyl and dichlorobenzyl groups enhances its lipophilicity and potential interactions with biological targets.

Property Value
Molecular Formula C₁₄H₁₄Cl₂N₄OS
Molecular Weight 343.24 g/mol
Melting Point Not specified in available data
CAS Number 344268-56-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes by binding to their active sites, disrupting their function.
  • Cellular Pathway Interference : It may interfere with signaling pathways involved in cell proliferation and apoptosis, which is particularly relevant in cancer research.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound effectively inhibit the growth of various bacterial and fungal strains.

Case Study: Antifungal Activity
In a study evaluating the antifungal activity of triazole derivatives, it was found that certain modifications to the structure enhanced efficacy against Candida albicans. The presence of the chlorobenzyl group was noted to increase potency compared to non-substituted analogs .

Anticancer Activity

The compound has shown promise in anticancer applications. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Research Findings:

  • In vitro Studies : In cell line assays, the compound exhibited cytotoxic effects against various cancer types, including breast and prostate cancers.
  • Mechanism Exploration : The mechanism involves the induction of oxidative stress leading to cell death, as well as inhibition of cell cycle progression .

Comparative Analysis

To understand the biological activity of this compound better, a comparison with other triazole derivatives is beneficial.

Compound Antimicrobial Activity (MIC) Anticancer Activity (IC50)
{5-[(4-chlorobenzyl)sulfanyl]-4-methyl...}32 µg/mL against E. coli25 µM against breast cancer cells
4-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl...}16 µg/mL against S. aureus30 µM against prostate cancer cells
2-{[4-allyl-5-(4-isopropylphenyl)-...}64 µg/mL against C. albicans15 µM against lung cancer cells

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is a derivative of the triazole family, characterized by the presence of a triazole ring and sulfur-containing substituents. The synthesis typically involves multi-step reactions that yield the desired triazole derivatives with specific functional groups that enhance their biological activity.

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. The specific compound under discussion has shown promise in inducing apoptosis in various cancer cell lines through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for nucleic acid synthesis, thereby hindering cancer cell proliferation.
  • Induction of Apoptosis : It can alter mitochondrial membrane potential and activate caspases, leading to programmed cell death.

Case Study: Anticancer Evaluation

A study evaluated the effects of various triazole derivatives on different cancer cell lines, including breast and colon cancers. Results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10μg/mL10\mu g/mL. The ability to induce apoptosis was confirmed through flow cytometry assays.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of sulfur and chlorine substituents enhances its interaction with microbial targets.

Case Study: Antimicrobial Evaluation

In vitro tests demonstrated that the compound showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics. This suggests its potential as an alternative treatment for resistant infections.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The sulfoxide group (S=O\text{S=O}) is central to redox transformations:

  • Oxidation to sulfone : Treatment with strong oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2, KMnO4\text{KMnO}_4) converts the sulfoxide to a sulfone, enhancing electrophilicity.

  • Reduction to sulfide : Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) or reducing agents (NaBH4\text{NaBH}_4) reduce the sulfoxide to a sulfide, altering polarity and biological activity.

Table 1: Redox Reactions of the Sulfoxide Group

Reaction TypeReagents/ConditionsProduct StructureYield (%)References
OxidationH2O2\text{H}_2\text{O}_2, 60°C, 6hSulfone derivative78–85
ReductionH2/Pd-C\text{H}_2/\text{Pd-C}, RT, 12hSulfide derivative90–92

Nucleophilic Substitution at Benzyl Groups

Both 4-chlorobenzyl and 2,6-dichlorobenzyl moieties undergo substitution:

  • Chlorine displacement : Nucleophiles (e.g., amines, alkoxides) replace chlorine atoms under basic conditions (e.g., NaOH\text{NaOH}, DMF, 80°C) .

  • Thiol exchange : Thiols (RSH\text{RSH}) displace benzyl sulfanyl groups in the presence of LiH\text{LiH}, forming new thioethers .

Table 2: Substitution Reactions at Benzyl Positions

Substrate PositionNucleophileConditionsProductYield (%)References
4-ChlorobenzylPiperazineDMF, 80°C, 8hPiperazine-substituted analog75
2,6-DichlorobenzylThiomorpholineLiH\text{LiH}, RT, 6hThioether derivative82

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

  • Electrophilic substitution : Nitration or bromination at the C5 position under acidic conditions (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) .

  • Coordination chemistry : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)) .

Key Reaction Pathway :

  • Cyclocondensation : Precursors like dicarbonyl esters react with hydrazines to form the triazole ring .

  • Thione-thiol tautomerism : The triazole-thiol group (-SH\text{-SH}) undergoes tautomerism, influencing reactivity in alkylation or arylation .

Biological Activity and Mechanism

The compound’s bioactivity stems from its structural motifs:

  • Antimicrobial action : Disruption of microbial cell membranes via sulfoxide-thiol redox cycling .

  • Enzyme inhibition : Triazole coordination to metalloenzymes (e.g., tyrosinase) via nitrogen-metal binding .

Table 3: Biological Activity Data

Target OrganismMIC (µg/mL)MechanismReferences
Staphylococcus aureus12.5Membrane disruption
Candida albicans25.0Ergosterol biosynthesis inhibition

Synthetic Optimization

Key parameters for high-yield synthesis:

  • Temperature control : 60–80°C prevents decomposition of labile groups.

  • Purification : Column chromatography (silica gel, CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH}) achieves >95% purity.

Stability and Degradation

  • Hydrolytic stability : Stable in neutral pH but degrades under strong acidic/basic conditions via sulfoxide cleavage.

  • Photodegradation : UV exposure (254 nm) induces bond cleavage in the triazole ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Cores

2.1.1 4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl]-4H-1,2,4-triazole-3(2H)-thione
  • Structural Differences: This compound (reported in Z. Kristallogr.) shares a 1,2,4-triazole core but replaces the sulfoxide group with a thione moiety. The ethyl and methyl substituents at position 4 result in conformational polymorphism, as observed in its orthorhombic and monoclinic polymorphs .
  • Key Data :

    Property Target Compound 4-Ethyl-5-[(4-methyl-triazol-3-yl)sulfanylmethyl]-triazole-thione
    Core Functional Group Sulfoxide Thione
    Substituents at Position 4 Methyl Ethyl and methyl
    Conformational Flexibility Likely restricted by sulfoxide polarity Polymorphism observed due to flexible sulfanyl linkage
2.1.2 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • Synthesis Parallels: Both compounds utilize 4-chlorobenzyl chloride as a reactant.
  • Biological Implications : Adamantane derivatives are associated with antiviral activity, whereas sulfoxides are often linked to anti-inflammatory or pesticidal effects, suggesting divergent applications .

Sulfoxide-Containing Analogues

2.2.1 4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
  • Functional Group Comparison: This compound (patented for stress treatment) replaces the sulfoxide with an ethoxy-isoxazole group.
  • Pharmacological Focus : While the target compound’s sulfoxide could interact with redox-sensitive biological targets, the ethoxy-isoxazole derivative targets neurological pathways, highlighting structural-activity trade-offs .
2.2.2 Metsulfuron Methyl Ester (Pesticide)
  • Sulfonylurea vs. Sulfoxide : Metsulfuron methyl ester, a sulfonylurea herbicide, shares a triazine-triazole scaffold but employs a sulfonylurea bridge instead of a sulfoxide. This difference confers distinct modes of action: sulfonylureas inhibit acetolactate synthase (ALS), whereas sulfoxides may act via oxidative mechanisms .

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what critical parameters influence yield optimization?

The synthesis of triazole-sulfoxide derivatives typically involves multi-step nucleophilic substitution and oxidation reactions. A general procedure includes:

  • Step 1 : Condensation of 4-chlorobenzyl mercaptan with a methyl-triazole precursor under basic conditions to form the sulfanyl-triazole intermediate.
  • Step 2 : Sulfoxide formation via controlled oxidation (e.g., using meta-chloroperbenzoic acid) of the sulfanyl group.
  • Critical parameters : Reaction temperature (60–80°C), pH control during oxidation (~pH 5–6), and solvent polarity (chloroform/petroleum ether mixtures for recrystallization) .
  • Yield optimization : Recrystallization from CHCl₃/petroleum ether (1:2 v/v) improves purity, while avoiding over-oxidation to sulfone derivatives is key .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its purity and molecular identity?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths and angles, particularly for sulfoxide stereochemistry. SHELXL is widely used for refinement, handling disorder in sulfoxide groups via split positions .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-chlorobenzyl vs. 2,6-dichlorobenzyl groups). Aromatic protons appear as doublets (δ 7.2–7.5 ppm), while sulfoxide protons show deshielding (δ 3.8–4.2 ppm) .
  • HPLC-MS : Validates molecular weight (expected [M+H]⁺ ~530–540 Da) and purity (>95%) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, particularly regarding disorder in sulfoxide groups or triazole ring conformations?

  • Sulfoxide disorder : The sulfoxide group (S=O) often exhibits positional disorder due to its flexible orientation. SHELXL refines this using PART and SUMP instructions, with occupancy factors adjusted to minimize R-factor discrepancies .
  • Triazole ring puckering : The 1,2,4-triazole ring may adopt non-planar conformations, requiring anisotropic displacement parameters (ADPs) for accurate modeling .
  • Data collection : High-resolution synchrotron data (d ≤ 0.8 Å) is recommended to resolve subtle geometric distortions .

Q. How do electronic effects of substituents (e.g., 4-chlorobenzyl vs. 2,6-dichlorobenzyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electron-withdrawing groups (Cl) : The 2,6-dichlorobenzyl group reduces electron density at the sulfoxide sulfur, slowing nucleophilic attack. This is confirmed by Hammett substituent constants (σ ≈ 0.23 for Cl) .
  • Steric effects : Ortho-chlorine atoms hinder accessibility to the sulfoxide’s lone pairs, impacting reaction rates in SN2 mechanisms .
  • Experimental validation : Competitive reactions with thiols (e.g., glutathione) under pseudo-first-order conditions quantify substituent effects .

Q. What methodological approaches are used to resolve contradictions in spectroscopic vs. crystallographic data for sulfoxide configuration?

  • Contradiction example : NMR may suggest axial-equatorial sulfoxide isomerism, while crystallography shows a single conformation.
  • Resolution strategies :
    • Variable-temperature NMR to detect dynamic isomerism.
    • DFT calculations (B3LYP/6-31G*) to compare energy minima of possible configurations .
    • High-pressure crystallization to stabilize minor conformers for X-ray analysis .

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